[2-(2-Methyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
Description
Chemical Structure and Properties The compound 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (C₁₇H₂₁Cl₂N₃, MW 338.28) features a 2-methylindole core linked via an ethylamine chain to a pyridin-2-ylmethyl group, with two hydrochloride counterions . Its hydrogen bond donor and acceptor counts (3 and 2, respectively) and topological polar surface area (~40.7 Ų) suggest moderate solubility in polar solvents, a property critical for bioavailability .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-13-15(16-7-2-3-8-17(16)20-13)9-11-18-12-14-6-4-5-10-19-14;;/h2-8,10,18,20H,9,11-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGDTQXARVAGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes a reaction with an appropriate alkylating agent to form 2-(2-methyl-1H-indol-3-yl)ethylamine.
Pyridine Derivative Formation: Pyridine-2-carboxaldehyde is then reacted with the indole derivative in the presence of a reducing agent to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole and pyridine derivatives, which are important in many biological processes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The indole and pyridine moieties allow it to bind to various receptors and enzymes, influencing their activity. This can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound’s analogs differ in two primary regions:
Substituents on the indole ring (e.g., 2-methyl vs. 2,5-dimethyl).
Position of the pyridine substituent (2-, 3-, or 4-ylmethyl).
Comparative Analysis of Molecular Properties
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Pyridine Position | Indole Substituents | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|---|
| [Target] | C₁₇H₂₁Cl₂N₃ | 338.28 | 2-ylmethyl | 2-methyl | 3 / 2 |
| 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride | C₁₇H₂₁Cl₂N₃ | 338.28 | 3-ylmethyl | 2-methyl | 3 / 2 |
| 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride | C₁₈H₂₃Cl₂N₃ | 352.31 | 2-ylmethyl | 2,5-dimethyl | 3 / 2 |
| 2-(2,5-Dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine hydrochloride | C₁₇H₂₁ClN₂O | 304.82 | — | 2,5-dimethyl | 2 / 3 |
Key Observations:
Pyridine Position Effects :
- The pyridin-2-ylmethyl group (target compound) may enhance π-π stacking interactions compared to the 3-ylmethyl analog due to steric and electronic differences. The 3-ylmethyl variant is part of FARYDAK®, suggesting its configuration favors enzyme binding .
- Pyridin-4-ylmethyl derivatives (e.g., C₁₈H₂₃Cl₂N₃, MW 352.31) exhibit higher molecular weights but similar hydrogen-bonding profiles .
Indole Substituent Modifications: Adding a 5-methyl group to the indole (e.g., 2,5-dimethyl) increases hydrophobicity (MW 352.31 vs. Replacing pyridine with furan (e.g., furan-2-ylmethyl) reduces molecular weight (304.82) and alters hydrogen-bonding capacity (2 donors, 3 acceptors), which may shift binding specificity .
Hydrogen Bonding and Crystallography: Graph set analysis (as per Etter’s formalism) could predict packing patterns in crystals, where hydrogen-bond donors/acceptors govern supramolecular assembly . For example, the target compound’s 3 donors may form distinct motifs compared to furan-containing analogs.
Biological Activity
Overview
The compound 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride (CAS Number: 1049786-08-4) is a synthetic derivative combining indole and pyridine moieties. This unique structure is significant in medicinal chemistry, particularly in drug design and development due to its potential biological activities.
- Molecular Formula: C17H21Cl2N3
- Molar Mass: 338.27 g/mol
- IUPAC Name: 2-(2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine; dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The indole and pyridine structures enhance its binding affinity, influencing cellular signaling pathways. This interaction can lead to various biological responses, making it a candidate for therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride. For instance, derivatives with indole structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
| Compound C | HepG2 | 0.71 |
These results suggest that the compound may exhibit similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective properties. Research indicates that compounds with indole structures can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues. This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Study on Indole Derivatives : A study evaluated various indole derivatives for their anticancer activity. The results indicated that modifications to the indole structure significantly impacted cytotoxicity against cancer cell lines, suggesting that 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride could be optimized for enhanced activity.
- Neuroprotection Research : Another study focused on the neuroprotective effects of indole compounds, demonstrating their ability to reduce oxidative stress in neuronal cells. This highlights the potential of 2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride in developing treatments for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
